molecular formula C26H19ClN4O4 B3400544 N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1040663-24-8

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B3400544
CAS No.: 1040663-24-8
M. Wt: 486.9 g/mol
InChI Key: DRYPAWTYETYPAA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class of heterocyclic molecules, characterized by a fused pyrimidine-indole core. Its structure includes a 2H-1,3-benzodioxol-5-yl (piperonyl) group attached via an acetamide linker and a 2-chlorophenylmethyl substituent at the pyrimidine ring’s 3-position (Figure 1). Such derivatives are frequently explored for anticancer and CNS-targeted activities due to their structural resemblance to kinase inhibitors and neurotransmitter analogs .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN4O4/c27-19-7-3-1-5-16(19)12-30-14-28-24-18-6-2-4-8-20(18)31(25(24)26(30)33)13-23(32)29-17-9-10-21-22(11-17)35-15-34-21/h1-11,14H,12-13,15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYPAWTYETYPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4C5=C3C(=O)N(C=N5)CC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and pyrimidoindole intermediates, followed by their coupling under specific conditions.

    Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Preparation of Pyrimidoindole Intermediate: The pyrimidoindole core is synthesized via a condensation reaction between an indole derivative and a pyrimidine precursor.

    Coupling Reaction: The final step involves coupling the benzodioxole and pyrimidoindole intermediates using a chlorophenylmethyl reagent under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties could be exploited in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: It may serve as a precursor or intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related pyrimidoindole and indole derivatives. Key comparisons include substituent effects, bioactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Notable Bioactivity/Properties References
Target Compound: N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-…}acetamide Pyrimido[5,4-b]indole - 2H-1,3-benzodioxol-5-yl (piperonyl)
- 2-Chlorophenylmethyl
~505.9* Predicted kinase inhibition; enhanced lipophilicity (LogP ~3.8)
N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-…]sulfanyl}acetamide Pyrimido[5,4-b]indole - 5-Chloro-2-methoxyphenyl
- 4-Chlorophenyl
- Sulfanyl (S-linker)
~567.4 Higher polarity (LogP ~2.9); potential protease modulation
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-…}acetamide Pyrimido[5,4-b]indole - 3-Ethyl-1,2,4-oxadiazole
- 8-Methyl
~532.5 Oxadiazole enhances metabolic stability; methyl group may reduce solubility (LogP ~4.1)
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide Indole - 4-Chlorobenzoyl
- 4-Nitrophenyl
- Methoxy, Methyl
~467.8 Anticancer activity (IC50 ~0.8 μM vs. MCF-7); nitro group increases reactivity

*Calculated using ChemSpider data from .

Key Findings

Substituent-Driven Bioactivity: The 2-chlorophenylmethyl group in the target compound likely improves target specificity compared to 4-chlorophenyl derivatives (e.g., ’s compound), as ortho-substituted aromatics often exhibit steric and electronic advantages in binding pockets .

Metabolic Stability :

  • The oxadiazole group in ’s derivative may confer resistance to oxidative metabolism compared to the target compound’s benzodioxol moiety, which is prone to enzymatic ring-opening .

Kinase Inhibition Potential: Pyrimidoindole cores are associated with kinase inhibition (e.g., CDK, Aurora kinases). The piperonyl group in the target compound may enhance binding to ATP pockets, similar to roscovitine analogs, whereas nitro or methoxy groups () could shift activity toward redox-sensitive targets .

Structural Clustering and Bioactivity :

  • Data mining () indicates that compounds with pyrimidoindole cores and arylalkyl substituents cluster into groups with similar bioactivity profiles, such as antiproliferative or anti-inflammatory effects. The target compound’s substitution pattern aligns with this trend .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

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